molecular formula C14H20N6O2 B11511398 7-[2-imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-[2-imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11511398
M. Wt: 304.35 g/mol
InChI Key: KVNNGNJWDADMQH-UHFFFAOYSA-N
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Description

7-[2-Imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of 1,3-dimethylxanthine with 2-bromoethylamine hydrobromide, followed by the introduction of the piperidine ring through nucleophilic substitution. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The purine core can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Introduction of various alkyl or aryl groups to the purine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its purine core is structurally similar to naturally occurring nucleotides, enabling it to interact with various biological targets.

Medicine

In medicine, 7-[2-imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and certain types of cancer. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 7-[2-imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s purine core allows it to mimic natural nucleotides, enabling it to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar purine core but with different substituents.

    Theophylline (1,3-dimethylxanthine): Another purine derivative with bronchodilator properties.

    Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): Used to improve blood flow in peripheral vascular disease.

Uniqueness

7-[2-Imino-2-(piperidin-1-yl)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

7-(2-imino-2-piperidin-1-ylethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H20N6O2/c1-17-12-11(13(21)18(2)14(17)22)20(9-16-12)8-10(15)19-6-4-3-5-7-19/h9,15H,3-8H2,1-2H3

InChI Key

KVNNGNJWDADMQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=N)N3CCCCC3

Origin of Product

United States

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